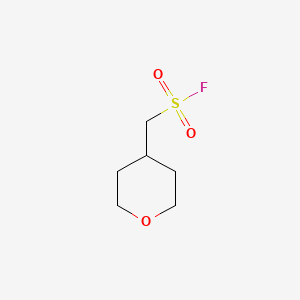

Oxan-4-ylmethanesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-ylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTWFCFQDGUAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptualization of Oxan 4 Ylmethanesulfonyl Fluoride As a Representative Alkylsulfonyl Fluoride Class Member

Oxan-4-ylmethanesulfonyl fluoride (B91410) serves as a prime example of the alkylsulfonyl fluoride class of compounds. Its structure features a sulfonyl fluoride group (-SO₂F) attached to a methylene (B1212753) bridge, which is in turn connected to the 4-position of an oxane (tetrahydropyran) ring. This combination of a flexible alkyl linker and a heterocyclic ring makes it a versatile building block in organic synthesis.

The defining characteristic of this class is the covalent bond between a sulfur(VI) atom and a fluorine atom. This S-F bond is known for its remarkable balance of stability and latent reactivity. nih.gov Alkylsulfonyl fluorides are generally stable compounds, resistant to thermolysis and many nucleophilic substitution reactions. sigmaaldrich.com However, under specific catalytic conditions, the S-F bond can be selectively activated to participate in highly efficient coupling reactions. cshl.edu

Chemical Properties of Oxan-4-ylmethanesulfonyl Fluoride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1354953-22-2 | cymitquimica.comparchem.combiosynth.com |

| Molecular Formula | C₆H₁₁FO₃S | cymitquimica.combiosynth.com |

| Molecular Weight | 182.22 g/mol | cymitquimica.combiosynth.com |

| SMILES | C1COCCC1CS(=O)(=O)F | biosynth.com |

| MDL Number | MFCD20731142 | biosynth.com |

The Significance of Sulfur Fluoride Exchange Sufex Chemistry As a Click Reaction for Sulfonyl Fluorides

The development of Sulfur-Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless and his group in 2014, marked a significant advancement in organic synthesis. accessscience.comnih.gov SuFEx has been heralded as a next-generation "click reaction," a class of reactions known for their reliability, high yields, and simple reaction conditions. sigmaaldrich.comaccessscience.com

Click chemistry criteria are stringent: reactions must be modular, wide in scope, give very high yields, generate only inoffensive byproducts, be stereospecific, and require simple reaction conditions. cshl.edu SuFEx meets these demands, providing a powerful tool for connecting molecular modules with exceptional control and efficiency. cshl.edunih.gov The core of the SuFEx reaction is the exchange of a sulfur-fluoride bond for a sulfur-oxygen or sulfur-nitrogen bond. cshl.eduaccessscience.com For instance, sulfonyl fluorides (RSO₂F) can react with silyl (B83357) ethers to form sulfates. accessscience.com This transformation is driven by the thermodynamic stability of the newly formed silicon-fluoride bond. cshl.edu

The SuFEx process is prized for its operational simplicity and robustness, often requiring minimal purification as volatile side products can be easily removed. sigmaaldrich.comcshl.edu This efficiency and its tolerance of a wide range of functional groups have led to its growing application in diverse areas of chemistry. cshl.edursc.org

Structural and Functional Relevance of Alkylsulfonyl Fluoride Motifs in Modern Organic Synthesis

The alkylsulfonyl fluoride (B91410) motif is of great importance in contemporary organic chemistry, particularly in the fields of drug discovery, chemical biology, and materials science. sigmaaldrich.comresearchgate.netrsc.org The unique properties of the sulfonyl fluoride group—its high stability under physiological conditions combined with its capacity for controlled reactivity—make it an invaluable functional group. nih.gov

In drug discovery, the incorporation of a sulfonyl fluoride group can enhance the biological activity of a molecule. researchgate.net These motifs are increasingly used as covalent inhibitors, where the sulfonyl fluoride group forms a stable covalent bond with a target protein, leading to potent and durable therapeutic effects.

Furthermore, the stability of the S(VI)-F bond distinguishes it from the more reactive S(VI)-Cl bond found in sulfonyl chlorides. nih.gov While sulfonyl chlorides are susceptible to reduction, which can prevent the desired substitution reaction, sulfonyl fluorides react cleanly and chemoselectively to produce only the sulfonylation products. nih.govsigmaaldrich.com This reliability makes them superior reagents for constructing complex molecules and functional materials. The development of new synthetic methods continues to expand the accessibility and diversity of sulfonyl fluoride-containing structures, promising further innovations. researchgate.netrsc.org

This article delineates the synthetic methodologies for producing oxan-4-ylmethanesulfonyl fluoride and its analogous alkylsulfonyl fluorides, focusing on scientifically rigorous and established chemical transformations. The content herein is structured to provide a detailed overview of various synthetic routes, from classical conversions to modern mechanochemical and stereoselective approaches.

Applications of Oxan 4 Ylmethanesulfonyl Fluoride in Advanced Organic Synthesis

Utilization as a Versatile Molecular Building Block

Oxan-4-ylmethanesulfonyl fluoride (B91410) is recognized as a versatile molecular building block or scaffold. cymitquimica.com Its structure presents two key regions for chemical modification: the oxane ring, which can influence solubility and spatial orientation, and the methanesulfonyl fluoride group, which serves as a highly efficient electrophilic hub for creating stable chemical linkages. The incorporation of fluorinated groups into organic molecules is known to modulate physical and chemical properties such as thermal stability and reactivity with minimal steric hindrance. sigmaaldrich.com The compound's utility stems from its ability to participate in a new generation of click chemistry, enabling reliable and modular assembly of complex structures. nih.govbohrium.com

The primary application of Oxan-4-ylmethanesulfonyl fluoride lies in its role as a participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govbohrium.com SuFEx, introduced by K. Barry Sharpless and coworkers, has become a major transformation in click chemistry, valued for its reliability and the stability of the resulting linkages. eurekalert.orgnih.gov This chemistry relies on the unique properties of the S(VI)-F bond, which is stable under many conditions but can be activated to react with nucleophiles, such as silyl (B83357) ethers or amines, to form robust sulfonate or sulfonamide bonds. eurekalert.orgsigmaaldrich.com

The reaction is characterized by:

High Efficiency: SuFEx reactions are typically high-yielding and produce minimal byproducts. sigmaaldrich.com

Operational Simplicity: The reactions are often insensitive to water and oxygen, simplifying the experimental setup. sigmaaldrich.com

Modularity: As a "connective" chemistry, SuFEx allows for the modular assembly of pre-functionalized molecular fragments, making it ideal for creating diverse libraries of compounds. nih.gov

By employing this compound, chemists can readily introduce the oxan-4-ylmethylsulfonyl moiety into a target molecule, leveraging the predictable and efficient nature of SuFEx to build complex and functionally diverse molecular entities. bohrium.comresearchgate.net

The synthetic utility of the sulfonyl fluoride group extends beyond the formation of sulfonates and sulfonamides. It serves as a precursor for a variety of other sulfur(VI) functional groups. A key set of transformations involves its conversion into related S(VI) structures like sulfoximines, sulfonimidamides, and sulfonimidates. nih.gov

For instance, the SuFEx chemistry of thionyl tetrafluoride (SOF₄) can be expanded to include reactions with organolithium nucleophiles. This provides access to sulfonimidoyl fluorides (R¹-N=SOFR²), which are themselves versatile SuFEx connectors. These intermediates can then be divergently transformed into a range of valuable compounds, including:

Sulfoximines

Sulfonimidamides

Sulfonimidates nih.gov

This derivatization pathway highlights the versatility of the sulfonyl fluoride group within this compound, allowing it to act as a gateway to a broader family of sulfur-containing compounds with distinct chemical properties and potential applications.

Strategic Incorporation into Multi-Step Synthetic Sequences and Tandem Reactions

The reliability and chemoselectivity of SuFEx reactions make building blocks like this compound ideal for integration into complex, multi-step synthetic sequences. thieme-connect.comsigmaaldrich.com Unlike more sensitive reagents, sulfonyl fluorides are stable to a wide range of reaction conditions, allowing them to be carried through multiple synthetic steps before their intended "click" reaction. sigmaaldrich.com This robustness prevents the premature or undesired side reactions that can plague complex syntheses.

Potential in Polymer and Material Science Applications

The properties of the sulfonyl fluoride functional group suggest significant potential for this compound in polymer and materials science. bohrium.com SuFEx chemistry has two primary applications in this field: constructing polymer backbones and modifying existing polymers. bohrium.com

Polymer Synthesis: Sulfonyl fluorides can be used to create polysulfates or polysulfonates, which are polymers linked by sulfonate ester bonds. By using a difunctional sulfonyl fluoride and a diol, for example, long polymer chains can be synthesized via step-growth polymerization. The incorporation of the oxane ring from this compound could impart specific properties, such as altered solubility or thermal stability, to the resulting polymer.

Post-Polymerization Modification: A powerful application is the functionalization of existing polymers. A polymer synthesized with pendant alcohol or amine groups can be readily modified by reacting it with this compound. This allows for the precise installation of the oxan-4-ylmethylsulfonyl group onto the polymer surface or side chains. Research on fluorinated polymer films has shown that sulfonyl fluoride groups tend to enrich at the surface, which can be useful for creating specialized surfaces with low fluorine content in the bulk material. pdx.edu Such modifications are valuable for tuning surface properties, creating functional materials for separations, or developing new biomaterials. bohrium.com

| Application Area | Specific Use of Sulfonyl Fluoride Group | Reference |

| Polymer Backbone Construction | Formation of polysulfonate and polysulfate chains | bohrium.com |

| Post-Polymerization Modification | Surface functionalization and property tuning | bohrium.com |

| Fluorinated Overlayers | Creation of highly enriched sulfonyl fluoride surfaces | pdx.edu |

Development of SuFEx Connective Chemistry for Specific Chemical Biology Probes

Sulfonyl fluorides are highly effective electrophilic "warheads" for creating covalent chemical probes to study biological systems. northwestern.edunih.gov The sulfonyl fluoride group exhibits a unique balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues in proteins, such as tyrosine, lysine (B10760008), and histidine. researchgate.netacs.org This context-specific reactivity makes it a powerful tool for covalent inhibitor design and activity-based protein profiling. rsc.org

This compound can serve as a foundational building block for creating such probes. The general strategy involves attaching a known protein-binding ligand to the oxane portion of the molecule. The resulting conjugate can then be used to deliver the methanesulfonyl fluoride warhead to the protein's binding site. Upon binding, the sulfonyl fluoride can react with a nearby nucleophilic residue, forming a stable, covalent bond. researchgate.net This process transforms a transient interaction into a permanent one, enabling researchers to:

Identify unknown protein targets of a drug or metabolite (inverse drug discovery). bohrium.com

Map ligand-binding sites on proteins.

Develop highly selective covalent inhibitors for therapeutic applications. northwestern.edu

The development of SuFEx-based chemical probes is a rapidly growing area, and versatile building blocks like this compound are essential for the modular synthesis of these sophisticated tools. bohrium.comrsc.org

Catalytic Strategies in the Chemistry of Oxan 4 Ylmethanesulfonyl Fluoride and Sulfonyl Fluorides

Organocatalysis in SuFEx Transformations

Organocatalysis has emerged as a powerful tool in SuFEx chemistry, offering metal-free conditions for the activation of sulfonyl fluorides and their reaction partners. sigmaaldrich.com These catalysts are typically employed to facilitate the nucleophilic substitution at the sulfur center, a reaction that is often sluggish without activation.

Nucleophilic organic bases are central to many organocatalytic SuFEx transformations. Their primary role is to activate either the sulfonyl fluoride (B91410) itself or the incoming nucleophile, thereby lowering the energy barrier for the reaction.

Early strategies in the base-catalyzed activation of sulfonyl fluorides focused on activating the sulfur center for nucleophilic attack. nih.govacs.org Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) can function as nucleophilic catalysts, facilitating the conversion of the S-F bond. researchgate.net The proposed mechanism often involves the formation of a more reactive intermediate through nucleophilic attack of the base on the sulfur atom.

An alternative mechanism involves the activation of a silyl (B83357) ether coupling partner by the base. nih.govacs.org In this pathway, the base coordinates to the silicon atom, forming a hypervalent silicate (B1173343) intermediate which then releases a more nucleophilic alkoxide or phenoxide group to react with the sulfonyl fluoride. nih.govacs.org In both scenarios, a silicon-based fluoride trap is typically used to drive the reaction to completion and regenerate the catalyst. nih.govacs.org

A significant advancement in this area is the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst. nih.govacs.org Researchers have demonstrated a highly effective catalytic system for the amidation of sulfonyl fluorides and fluorosulfates using catalytic HOBt in the presence of a silicon additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). nih.govacs.orgnih.gov This method is particularly noteworthy for its ability to synthesize a wide variety of sulfonamides and sulfamates in high yields, even with sterically demanding amines, at room temperature. nih.govnih.gov The protocol has proven to be highly efficient, requiring as little as 0.02 mol% of the catalyst for multi-gram scale synthesis. nih.gov

Table 1: Organocatalysts in SuFEx Reactions

| Catalyst | Role/Mechanism | Application Example | Reference(s) |

|---|---|---|---|

| DBU | Nucleophilic activation of sulfonyl fluoride or silyl ether. | Synthesis of sulfonates from silyl ethers and sulfonyl fluorides. | nih.govresearchgate.netnih.gov |

| Triethylamine | Nucleophilic activation of sulfonyl fluoride. | General base in SuFEx reactions. | researchgate.net |

| HOBt | Nucleophilic catalyst, activates sulfonyl fluoride for amidation. | Synthesis of sulfonamides and sulfamates from sulfonyl fluorides. | nih.govacs.orgnih.gov |

Bifluoride salts (Q⁺[FHF]⁻) have been identified as exceptionally potent catalysts for SuFEx reactions, particularly in polymerization chemistry. nih.govnih.gov These catalysts have demonstrated significantly higher activity compared to traditional organosuperbases like DBU, which allows for a substantial reduction in catalyst loading, sometimes to as low as 0.05 mol%. nih.govnih.gov

The use of bifluoride catalysis has enabled the efficient synthesis of high molecular weight polysulfates and polysulfonates from aryl silyl ethers and aryl fluorosulfates or alkyl sulfonyl fluorides. nih.govnih.gov This method exhibits excellent functional group tolerance and is scalable, making it a practical choice for industrial applications. nih.govnih.gov Unlike basic catalysts, the bifluoride ion ([FHF]⁻) is acidic, which expands the substrate scope to include aliphatic sulfonyl fluorides. nih.gov

Mechanistic studies, supported by DFT calculations, have shed light on the role of the bifluoride ion. In the trifluoromethylation of sulfonyl fluorides using TMSCF₃, the bifluoride catalyst facilitates the S-F exchange via a five-coordinate sulfur intermediate. cshl.educhemrxiv.org This protocol proceeds under mild, anhydrous conditions and often does not require chromatographic purification, highlighting its efficiency and utility for late-stage functionalization of bioactive molecules. cshl.educhemrxiv.org

Table 2: Comparison of Bifluoride and Organobase Catalysis in SuFEx Polymerization

| Feature | Bifluoride Catalysis (e.g., Q⁺[FHF]⁻) | Organobase Catalysis (e.g., DBU) | Reference(s) |

|---|---|---|---|

| Catalyst Loading | Very low (down to 0.05 mol%) | Higher (e.g., >30 mol% in some cases) | researchgate.netnih.govnih.gov |

| Activity | Significantly more active | Less active | nih.govnih.gov |

| Substrate Scope | Broader, includes aliphatic sulfonyl fluorides | More limited in some cases | nih.gov |

| Reaction Conditions | Mild, often scalable | Can require harsher conditions | nih.govnih.gov |

Transition Metal-Mediated Transformations Involving Sulfonyl Fluorides (e.g., Palladium-catalyzed couplings, Iridium-catalysis)

Transition metal catalysis provides a powerful and versatile platform for the synthesis of sulfonyl fluorides, particularly aryl sulfonyl fluorides, from readily available starting materials. sigmaaldrich.comsigmaaldrich.com Palladium-catalyzed cross-coupling reactions have been especially prominent in this area.

A general strategy involves the metal-catalyzed coupling of an aryl halide, triflate, or boronic acid with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov The resulting sulfinate intermediate is then oxidized and fluorinated in situ to yield the desired aryl sulfonyl fluoride. nih.gov

The Willis group developed a one-pot, palladium-catalyzed synthesis of aryl sulfonyl fluorides from aryl bromides. nih.govnih.govresearchgate.net This process uses DABSO as the SO₂ source and N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. nih.govresearchgate.net The method is noted for its mild conditions and broad functional group tolerance, allowing for the synthesis of complex molecules, including derivatives of active pharmaceutical ingredients and peptides. nih.govrsc.org A similar palladium-catalyzed approach was reported by the Ball group for the conversion of aryl iodides using Selectfluor as the oxidant and fluorine source. nih.gov More recently, palladium catalysis has also been used for the fluorosulfonylation of aryl thianthrenium salts, employing sodium dithionite (B78146) as an inexpensive sulfonyl source. rsc.org

While palladium has been the workhorse in this field, other transition metals are also being explored. Nickel-catalyzed methods have been developed for generating sulfonyl fluorides from aryl and heteroaryl boronic acids. nih.gov Although iridium catalysis is a powerful tool in organic synthesis, its specific application in transformations directly involving the sulfonyl fluoride group as a reactant or product is less documented in the provided search results compared to palladium.

Table 3: Examples of Palladium-Catalyzed Sulfonyl Fluoride Synthesis

| Aryl Source | SO₂ Source | Fluorine Source | Catalyst System | Reference(s) |

|---|---|---|---|---|

| Aryl Bromides | DABSO | NFSI | PdCl₂(AmPhos)₂ | nih.govnih.govresearchgate.net |

| Aryl Iodides | DABSO | Selectfluor | Palladium catalyst | nih.gov |

| Aryl Triflates | DABSO | NFSI | Palladium catalyst | nih.gov |

| Aryl Thianthrenium Salts | Na₂S₂O₄ | NFSI | Palladium catalyst | rsc.org |

Design and Optimization of Catalytic Systems for Enhanced Efficiency and Selectivity

The continuous design and optimization of catalytic systems are crucial for advancing the chemistry of sulfonyl fluorides. Key goals include improving reaction efficiency, enhancing selectivity, broadening the substrate scope, and developing more sustainable and practical protocols.

Lowering catalyst loading is another critical aspect of optimization. The discovery that bifluoride salts are significantly more active than organobases in SuFEx polymerization is a testament to this, enabling reactions to proceed with minimal amounts of catalyst. nih.govnih.gov This reduces costs and simplifies purification.

Expanding the utility of catalytic systems to a wider range of substrates, including sterically hindered or electronically diverse ones, is also a key objective. The development of a calcium triflimide [Ca(NTf₂)₂] mediated activation of sulfonyl fluorides for sulfonamide synthesis represents a significant step in this direction. acs.org This Lewis acid-based system provides a single set of mild reaction conditions capable of coupling a wide array of sulfonyl fluorides and amines, a task that was previously challenging. acs.org

Furthermore, the development of environmentally benign methods is gaining importance. An electrochemical approach to synthesizing sulfonyl fluorides from thiols or disulfides using potassium fluoride (KF) as the fluorine source exemplifies this trend. acs.org This method avoids the need for stoichiometric chemical oxidants and utilizes abundant, safe starting materials, representing a greener alternative to classical methods. acs.org

Table 4: Strategies for Optimization of Catalytic Systems in Sulfonyl Fluoride Chemistry

| Optimization Strategy | Example | Outcome | Reference(s) |

|---|---|---|---|

| One-Pot Procedures | Pd-catalyzed synthesis of aryl sulfonyl fluorides from aryl bromides. | Increased efficiency, reduced waste, simplified process. | nih.govresearchgate.net |

| Lowering Catalyst Loading | Use of bifluoride salts instead of organobases in SuFEx polymerization. | Reduced cost, simplified purification, high efficiency. | nih.govnih.gov |

| Broadening Substrate Scope | Ca(NTf₂)₂ activation for sulfonamide synthesis. | A general method applicable to diverse and challenging substrates. | acs.org |

| Green Chemistry Approaches | Electrochemical synthesis of sulfonyl fluorides from thiols. | Avoids stoichiometric oxidants, uses safe and abundant reagents. | acs.org |

Computational and Theoretical Investigations of Oxan 4 Ylmethanesulfonyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding in Oxan-4-ylmethanesulfonyl Fluoride (B91410)

Quantum chemical analysis provides a microscopic view of the distribution of electrons and the nature of chemical bonds within oxan-4-ylmethanesulfonyl fluoride. The core of its reactivity lies in the sulfonyl fluoride group (-SO₂F). The sulfur atom in the S(VI) oxidation state is highly electron-deficient, creating a strong electrophilic center. nih.gov This pronounced positive partial charge on the sulfur atom makes it an attractive target for attack by a wide range of nucleophiles. nih.gov

The sulfur-fluorine (S-F) bond is a key feature, characterized by significant thermodynamic stability. sigmaaldrich.com Computational studies on related sulfonyl fluorides using methods like Density Functional Theory (DFT) and high-level thermochemical protocols (e.g., W1w) have been employed to quantify the strength of this bond. nu.edu.kzresearchgate.net For instance, gas-phase homolytic S-F bond dissociation energies (BDEs) for various sulfenyl-type fluorides have been calculated, providing a baseline for understanding the energy required to cleave this bond. nu.edu.kzresearchgate.net While specific data for this compound is not detailed, the principles from studies on molecules like methanesulfonyl fluoride are transferable. nih.gov

The electronic structure is further influenced by the oxane (tetrahydropyran) ring. The presence of the ether oxygen and the aliphatic chain can modulate the electronic properties of the sulfonyl fluoride moiety through inductive effects. Theoretical calculations help to map the molecular electrostatic potential, visually representing the electron-rich and electron-poor regions of the molecule and thus predicting sites of interaction.

| Parameter | Typical Computational Method | Key Finding |

| Bond Dissociation Energy (S-F) | W1w, DFT (e.g., M06-2X) | Provides quantitative measure of bond strength, indicating high stability. nu.edu.kzresearchgate.net |

| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Confirms a high positive charge on the S(VI) center, making it electrophilic. nih.gov |

| Molecular Orbitals | DFT, Ab initio methods | Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity towards nucleophiles. acs.orgnih.gov |

Computational Modeling of Reaction Mechanisms and Energy Landscapes for SuFEx Reactions

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, valued for its efficiency and the stability of the resulting linkages. nih.govacs.org Computational modeling has been indispensable in mapping the reaction mechanisms and understanding the associated energy landscapes, although the exact mechanism is still a subject of investigation. nih.gov

For prototypical SuFEx reactions, such as the reaction of methanesulfonyl fluoride with a primary amine, DFT calculations have revealed the process to be an Sₙ2-type reaction. nih.gov The reaction proceeds through a single, non-synchronous transition state where the S-F bond breaking occurs slightly ahead of the formation of the new bond with the nucleophile. nih.gov

Computational studies have also elucidated the critical role of catalysts. For example, the high energy barrier for the reaction between a sulfonyl fluoride and an amine can be significantly lowered by the presence of a base. nih.gov The base functions by deprotonating the amine, thereby increasing its nucleophilicity. nih.gov Similarly, the presence of silicon additives or fluoride catalysts can facilitate the reaction, likely by stabilizing the leaving fluoride ion or through the formation of hypervalent intermediates. nih.gov

The energy landscape for these reactions is characterized by the energies of the reactants, transition states, intermediates, and products. Calculating the potential energy surface (PES) allows researchers to identify the lowest energy pathway and predict reaction kinetics. nih.gov These models can account for solvent effects using implicit solvation models or by including explicit solvent molecules in the calculation. nih.gov

Prediction of Reactivity and Selectivity through In Silico Methods

In silico methods are increasingly used to predict the reactivity and selectivity of sulfonyl fluorides, guiding the design of new chemical probes and drugs. acs.orgnih.gov A key challenge is to balance the stability of the sulfonyl fluoride group with sufficient reactivity towards target nucleophiles. enamine.net

One common approach involves calculating the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov A lower LUMO energy generally corresponds to a more electrophilic molecule and thus higher reactivity towards nucleophiles. Studies have sought to correlate calculated LUMO energies with experimentally determined hydrolytic stability (half-life) for panels of S(VI)-F electrophiles. acs.orgnih.gov While semi-empirical methods like AM1 have shown poor correlation, more sophisticated DFT methods provide a more reliable prediction of reactivity trends. acs.orgnih.gov

These predictive models can help differentiate the reactivity of various classes of sulfonyl fluorides, such as aryl vs. alkyl sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. enamine.net For this compound, an aliphatic sulfonyl fluoride, such models would predict its general reactivity profile. However, aliphatic analogues are often more prone to elimination via a sulfene (B1252967) intermediate compared to their aryl counterparts. acs.org Computational methods can probe the energetics of this competing pathway.

Selectivity is another critical aspect that can be investigated computationally. Sulfonyl fluorides are known to react with several nucleophilic amino acid residues, including lysine (B10760008), tyrosine, serine, and histidine. acs.orgenamine.net Docking simulations combined with quantum mechanics/molecular mechanics (QM/MM) calculations can predict the binding orientation of a sulfonyl fluoride-containing molecule within a protein's active site and model the subsequent covalent modification, helping to rationalize or predict selectivity for one residue over another.

| Predictive Method | Target Property | Application to this compound |

| LUMO Energy Calculation (DFT) | Hydrolytic stability and reactivity | Predicts relative reactivity towards nucleophiles. acs.orgnih.gov |

| Transition State Calculation | Reaction Rate | Determines the energy barrier for reaction with specific nucleophiles (e.g., amino acid side chains). nih.gov |

| Molecular Docking & QM/MM | Binding and Covalent Modification | Predicts preferred binding sites and selectivity in biological systems. |

Conformational Analysis of the Tetrahydropyran (B127337) Moiety in this compound and its Influence on Reactivity

The three-dimensional structure of a molecule is intrinsically linked to its reactivity. youtube.com For this compound, the conformational flexibility of the tetrahydropyran (oxane) ring is a crucial determinant of the spatial presentation of the reactive -CH₂SO₂F group.

The tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org In this conformation, the substituent at the C4 position—the methanesulfonyl fluoride group—can occupy either an axial or an equatorial position. These two conformers are in equilibrium, and their relative energies determine the dominant conformation.

Computational methods can be used to calculate the energy difference between the axial and equatorial conformers. For a monosubstituted cyclohexane, the equatorial position is generally favored to avoid 1,3-diaxial interactions. A similar preference is expected for the C4-substituted oxane ring in this compound.

The conformation of the ring directly impacts the reactivity of the sulfonyl fluoride. youtube.com The accessibility of the electrophilic sulfur atom to an incoming nucleophile can be sterically hindered depending on the orientation of the substituent. An equatorially positioned reactive group is typically more sterically accessible than an axial one. Therefore, the conformational preference of the oxane ring can influence the kinetics of the SuFEx reaction. Understanding the conformational landscape is thus essential for accurately modeling the reactivity and interactions of this compound in chemical and biological systems.

Future Research Perspectives and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Oxan-4-ylmethanesulfonyl Fluoride (B91410) Analogues

The synthesis of alkylsulfonyl fluorides, including analogues of Oxan-4-ylmethanesulfonyl fluoride, has moved beyond traditional methods, with a focus on efficiency and sustainability. Future research will likely prioritize the refinement of recently developed catalytic strategies. sigmaaldrich.com While established methods often rely on sulfonic acids or their salts, newer approaches offer milder conditions and broader substrate compatibility. rsc.org

Key areas of development include:

Photoredox Catalysis : This strategy enables the preparation of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. acs.orgorganic-chemistry.org The process involves a halogen atom transfer (XAT), followed by the capture of sulfur dioxide (SO₂) and subsequent fluorination. organic-chemistry.org These mild conditions are ideal for creating complex, sp³-rich scaffolds analogous to this compound. acs.org

Electrochemical Synthesis : An environmentally benign approach involves the electrochemical oxidative coupling of thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). nih.gov This method requires no additional oxidants or catalysts and proceeds under mild conditions, making it suitable for a wide variety of alkyl thiols. nih.gov

Deoxyfluorination : The use of bench-stable solids like Xtalfluor-E® allows for the conversion of both alkyl sulfonic acids and their sodium salts into sulfonyl fluorides under milder conditions than traditional methods. rsc.org

From Sulfonyl Imidazoles : Stable sulfonyl imidazole (B134444) intermediates can be converted to sulfonyl fluorides in a single step using a simple mixture of acetic acid and potassium bifluoride, avoiding the often unstable sulfonyl chloride precursors. organic-chemistry.org

These innovative routes promise to expand the library of available this compound analogues for applications in pharmaceutical and agrochemical research. sigmaaldrich.com

Expanding the Scope of Reactivity for this compound and Alkylsulfonyl Fluorides

The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity, making it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comresearchgate.net While traditionally used as electrophiles for forming bonds with nitrogen and oxygen nucleophiles, future research aims to broaden this reactivity profile significantly. researchgate.net

Emerging areas of exploration include:

Carbon-Carbon Bond Formation : A significant frontier is the use of sulfonyl fluorides in transition-metal catalyzed cross-coupling reactions to form C-C bonds. Recent breakthroughs have demonstrated that aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net Adapting these conditions for alkylsulfonyl fluorides like this compound would represent a major advance.

Radical Chemistry : Catalytic generation of sulfur-centered radicals, followed by their addition to organic substrates, presents a novel strategy for derivatization. acs.org Further investigation into controlling the reactivity of alkylsulfonyl radicals derived from compounds like this compound could unlock new synthetic pathways.

Covalent Modification of Proteins : Sulfonyl fluorides are increasingly used as chemical probes to covalently modify proteins. nih.gov They can react with a range of nucleophilic amino acid residues, including lysine (B10760008), tyrosine, histidine, and serine. nih.govacs.org Research focusing on how the sterics and electronics of the "R" group in R-SO₂F (such as the oxan-4-yl-methyl group) influence reactivity and protein target specificity will be crucial for developing more selective chemical biology tools. acs.org For instance, studies have shown that even structurally similar sulfonyl fluoride probes can exhibit different protein capture profiles, highlighting the importance of the non-reactive scaffold. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reaction time. tue.nl The synthesis of sulfonyl fluorides is particularly well-suited for this transition.

Future research in this area will likely focus on:

Telescoped Reactions : Flow chemistry allows for the direct coupling of sulfonyl fluoride synthesis with subsequent reactions, such as SuFEx click chemistry, without intermediate purification. tue.nl This is especially useful for handling more volatile or reactive sulfonyl fluoride intermediates.

Scaling Up Novel Syntheses : Photoredox-catalyzed methods for preparing alkyl sulfonyl fluorides have already been successfully scaled up using continuous stirred tank reactor (CSTR) cascades. acs.orgorganic-chemistry.org Applying these automated platforms to produce a diverse library of this compound analogues on a gram scale is a logical and attainable next step. acs.org

Electrochemical Flow Synthesis : The electrochemical synthesis of sulfonyl fluorides from thiols has been shown to be significantly accelerated in a flow setup, reducing reaction times from hours in batch to mere minutes in flow. tue.nl Optimizing these electrochemical flow cells for a broader range of aliphatic thiols will be a key research objective.

Exploration of New Catalytic Systems for Sulfonyl Fluoride Transformations

Catalysis is central to the modern synthesis and derivatization of sulfonyl fluorides. chemscene.com While significant progress has been made, the development of more efficient and selective catalysts remains a primary goal. acs.org

Future avenues of catalytic research include:

Main Group Catalysis : Bismuth-catalyzed systems have been shown to effectively produce aryl sulfonyl fluorides from boronic acids through a cycle that mimics the elementary steps of transition metals but without changing the oxidation state of the bismuth center. acs.org Exploring the potential of bismuth or other main group elements to catalyze transformations of alkylsulfonyl fluorides would be a novel research direction.

Organocatalysis : Nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) have been used to activate sulfonyl fluorides for nucleophilic substitution with amines, even sterically hindered ones. acs.orgnih.gov The discovery of new organocatalytic systems for activating the S-F bond of compounds like this compound could lead to more cost-effective and metal-free synthetic methods. researchgate.net

Bimetallic Cooperative Catalysis : A bimetallic system has been successfully used for the heteroarylation of aryl fluorosulfates. researchgate.net Investigating cooperative catalysis for reactions involving alkylsulfonyl fluorides could lead to enhanced reactivity and selectivity that is not achievable with a single catalyst.

Metal-Catalyzed Derivatization : Palladium-catalyzed methods are being developed to directly install the sulfonyl fluoride motif onto organic molecules or to derivatize molecules that already contain the group. acs.orgnih.gov Expanding these methods to include a wider range of alkylsulfonyl fluorides and their coupling partners is an active area of research.

Table 1: Overview of Emerging Catalytic Strategies for Sulfonyl Fluorides

| Catalytic Strategy | Catalyst Type | Starting Materials | Transformation Type | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Photoredox | Alkyl Bromides, Alcohols | Synthesis | sigmaaldrich.com |

| Electrocatalysis | - | Thiols, Disulfides | Synthesis | sigmaaldrich.com |

| Transition-Metal | Palladium, Bismuth | Aryl Halides, Boronic Acids | Synthesis / Derivatization | acs.org, acs.org |

| Organocatalysis | HOBt, DBU | Sulfonyl Fluorides, Amines | Derivatization | acs.org, nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring

As the complexity of sulfonyl fluoride chemistry grows, so does the need for advanced analytical techniques to monitor reactions and characterize products. This is particularly true in the field of chemical biology, where sulfonyl fluorides are used to probe complex biological systems.

Future research will increasingly rely on:

Advanced Mass Spectrometry : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable for identifying the specific amino acid residues (e.g., Lysine-295 in the SRC kinase) modified by sulfonyl fluoride probes. ucsf.edu Future efforts will seek to improve the sensitivity of kinase quantification through methods like parallel reaction monitoring. ucsf.edu Intact protein mass spectrometry is also used to screen for covalent modification of target proteins. acs.org

X-ray Crystallography : Obtaining high-resolution co-crystal structures provides definitive proof of the binding mode and the specific site of covalent modification by a sulfonyl fluoride probe. ucsf.edu Structural analysis can reveal interactions with key residues, such as the conserved lysine in the ATP binding site of many kinases. ucsf.edu

Computational Modeling : The use of quantum mechanical calculations, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy, can help rationalize the observed reactivity of different sulfonyl fluoride analogues. nih.gov These computational tools will be vital for the rational design of next-generation probes and reagents.

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental tool for monitoring reaction rates, for example, when studying the kinetics of sulfonyl fluoride reactions with amino acids or their hydrolysis, often by fitting the data to pseudo-first-order kinetics. nih.gov

By integrating these advanced analytical methods, researchers can gain deeper mechanistic insights into sulfonyl fluoride reactivity, enabling the design of more effective and selective molecules for a variety of applications.

Q & A

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.